boranyl CAS No. 871817-23-1](/img/structure/B12589583.png)
[2-(2-Chlorophenyl)ethenyl](hydroxy)boranyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)ethenylboranyl is a borinic acid derivative with the molecular formula C8H8BClO.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)ethenylboranyl typically involves the reaction of 2-chlorostyrene with boronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of 2-(2-Chlorophenyl)ethenylboranyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorophenyl)ethenylboranyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding borane derivative.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)ethenylboranyl has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)ethenylboranyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Borinic acid, (2-chlorophenyl)ethenyl-: A closely related compound with similar chemical properties.
1-Boc-4-AP: Another borinic acid derivative used in the synthesis of pharmaceuticals.
Uniqueness
2-(2-Chlorophenyl)ethenylboranyl is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
871817-23-1 |
|---|---|
Formule moléculaire |
C8H7BClO |
Poids moléculaire |
165.41 g/mol |
InChI |
InChI=1S/C8H7BClO/c10-8-4-2-1-3-7(8)5-6-9-11/h1-6,11H |
Clé InChI |
KUHXOQDMLAXMJL-UHFFFAOYSA-N |
SMILES canonique |
[B](C=CC1=CC=CC=C1Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


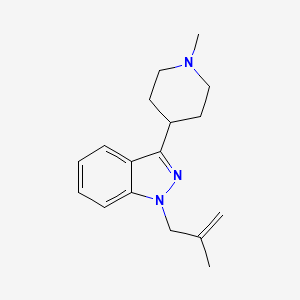

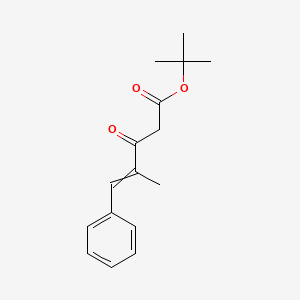
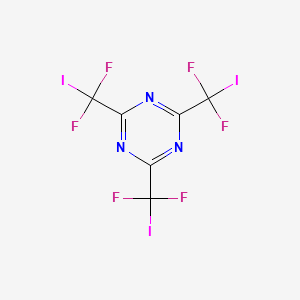
![3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12589530.png)

![3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12589544.png)
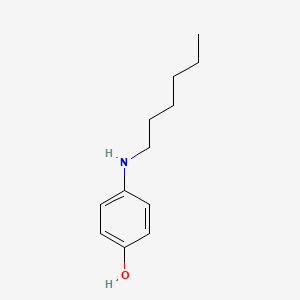
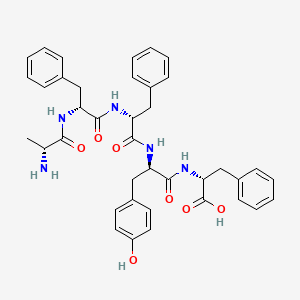
![[3-(Methylselanyl)prop-1-en-1-yl]benzene](/img/structure/B12589562.png)

![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12589575.png)


